2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the oxadiazole class, which has been explored for various pharmacological properties, including antimicrobial and anticancer activities. The molecular formula of this compound is with a molecular weight of approximately 360.25 g/mol.
This compound is classified under heterocyclic compounds, specifically within the oxadiazole derivatives. It is synthesized through various chemical pathways that involve the manipulation of sulfur and nitrogen-containing heterocycles. The oxadiazole ring system is known for its diverse biological activities, making it a valuable scaffold in drug design.
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole typically involves several key steps:
The specific conditions (temperature, solvent) and reagents used can vary based on the desired yield and purity of the final compound.
CC(C1=CC=NC2=NC(=NN12)SCC3=C(C=CC=C3Cl)Cl)OC4=C(C=C(C=C4)Cl)ClThe reactivity of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole can be explored through various chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity towards specific biological targets.
The mechanism of action for compounds like 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole typically involves:
Data from biological assays are essential to elucidate the precise mechanisms through which this compound exerts its effects.
The physical properties of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of this compound.
The potential applications of 2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole extend across various fields:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4